molecular formula C15H21NOS B2885642 N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049514-38-6

N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2885642
CAS No.: 1049514-38-6
M. Wt: 263.4
InChI Key: MFDJRBBOHPUIQR-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that features a cyclopentyl group, a thiophene ring, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the condensation of cyclopentanecarboxylic acid with thiophene-2-ylamine, followed by cyclization with cyclopentylamine. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide: Unique due to the presence of both cyclopentyl and thiophene groups.

    Thiophene derivatives: Commonly used in medicinal chemistry and material science.

    Cyclopentanecarboxamide derivatives: Known for their potential biological activities.

Uniqueness

This compound stands out due to its combination of structural elements, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-cyclopentyl-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c17-14(16-12-6-1-2-7-12)15(9-3-4-10-15)13-8-5-11-18-13/h5,8,11-12H,1-4,6-7,9-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDJRBBOHPUIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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